molecular formula C17H18O4 B14016537 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenylpropanoic acid CAS No. 7468-23-7

3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenylpropanoic acid

Cat. No.: B14016537
CAS No.: 7468-23-7
M. Wt: 286.32 g/mol
InChI Key: ZKORVGGMPLOJNZ-UHFFFAOYSA-N
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Description

3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid is a complex organic compound that belongs to the class of phenolic acids This compound is characterized by the presence of a hydroxy group, a methoxy group, and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to a Michael addition reaction with methyl acrylate, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid can be scaled up using similar synthetic routes with optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and metabolic disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation. The compound’s phenolic structure allows it to scavenge free radicals and inhibit the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxyphenylpropionic acid: A similar phenolic acid with antioxidant properties.

    3-hydroxy-4-methoxyphenylpropionic acid: Another phenolic acid with potential biological activities.

Uniqueness

3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid is unique due to its specific structural features, such as the presence of both a hydroxy and methoxy group on the phenyl ring, as well as the additional phenyl group attached to the propanoic acid backbone. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

7468-23-7

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenylpropanoic acid

InChI

InChI=1S/C17H18O4/c1-17(16(19)20,13-6-4-3-5-7-13)15(18)12-8-10-14(21-2)11-9-12/h3-11,15,18H,1-2H3,(H,19,20)

InChI Key

ZKORVGGMPLOJNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(C2=CC=C(C=C2)OC)O)C(=O)O

Origin of Product

United States

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